1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine (CAS 1247372-77-5) is a fully substituted 4-aminopyrazole building block with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g·mol⁻¹. The compound bears an N1-cyclohexyl substituent, a C5-methyl group, and a free primary amine at the C4 position of the pyrazole ring.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13066526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-5-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCCCC2)N
InChIInChI=1S/C10H17N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3
InChIKeyYBRIJIOIMODWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine (CAS 1247372-77-5): Core Physicochemical and Structural Baseline for Procurement Evaluation


1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine (CAS 1247372-77-5) is a fully substituted 4-aminopyrazole building block with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g·mol⁻¹ [1]. The compound bears an N1-cyclohexyl substituent, a C5-methyl group, and a free primary amine at the C4 position of the pyrazole ring . Computed physicochemical properties include an XLogP3 of 1.7, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 43.8 Ų, and a single rotatable bond (the cyclohexyl–pyrazole linkage) [1]. The compound is commercially available from multiple vendors at a typical purity of 95% . As of the search date, this specific CAS entry has no curated bioactivity data in ChEMBL and no dedicated primary research publications reporting quantitative target-engagement or phenotypic data [1].

Why N1-Alkyl or N1-Cyclopentyl Analogs Cannot Be Assumed Interchangeable with 1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine


The N1-substituent on the 4-aminopyrazole scaffold is a critical determinant of lipophilicity, conformational pre-organization, and target-binding complementarity. In the cycloalkyl-annelated pyrazole series targeting the sigma-1 receptor, structure-affinity relationships demonstrated that subtle changes in ring size and N1-substitution geometry can shift pKi values by orders of magnitude [1]. Replacing the cyclohexyl group with a smaller cyclopentyl (C₉H₁₅N₃, MW 165.24, XLogP3 ~1.2 estimated) or a simple ethyl chain (XLogP3 = 0.3) alters both molecular volume and logP [2]. For procurement decisions, substituting 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine with a close analog without equivalent characterization data risks introducing an unvalidated variable into a structure-activity or structure-property program—particularly when the N1-cyclohexyl group is intended to confer specific lipophilic or steric properties [3]. The quantitative evidence below establishes where differentiation can be confirmed or reasonably inferred from available data.

Quantitative Differentiation Evidence for 1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine Versus Its Closest Analogs


Lipophilicity Comparison: XLogP3 of 1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine Versus N1-Ethyl, N1-Isopropyl, and N1-Cyclopentyl Analogs

1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine has a computed XLogP3 of 1.7, placing it in the optimal drug-like lipophilicity range (0–5) while being substantially more lipophilic than its N1-ethyl analog (XLogP3 = 0.3) and the unsubstituted 1-methyl-1H-pyrazol-4-amine (XLogP3 = −0.4) [1]. The 1-cyclopentyl-5-methyl analog (MW 165.24, no published XLogP3) is predicted by incremental logP contribution to be approximately 0.5 log units less lipophilic than the cyclohexyl congener based on the Hansch π constant difference between cyclohexyl and cyclopentyl [2]. This difference corresponds to approximately a 3-fold shift in octanol/water partition coefficient, which can meaningfully impact membrane permeability and non-specific protein binding in biological assays [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and Rotatable Bond Count: Conformational Pre-organization Relative to N1-Alkyl Analogs

Despite its larger molecular weight (179.26 vs. 125.17 for the N1-ethyl analog), 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine maintains a TPSA of 43.8 Ų and a single rotatable bond (the cyclohexyl–pyrazole N1 linkage), identical in rotatable bond count to the N1-ethyl analog [1]. This means the compound achieves a substantially larger hydrophobic surface area without increasing conformational flexibility [2]. The cyclohexyl ring itself, while conformationally dynamic (chair-flip), does not introduce additional exocyclic rotatable bonds, preserving a relatively rigid presentation of the aminopyrazole pharmacophore compared to acyclic N1-alkyl chains of equivalent carbon count (e.g., N1-n-hexyl, which would contribute 5 additional rotatable bonds) [3]. The combination of TPSA = 43.8 Ų and rotatable bond count = 1 yields a calculated Ab-MPS (AbbVie Multiparameter Score) component favorable for oral bioavailability prediction, whereas the hypothetical N1-n-hexyl analog would be penalized for excessive flexibility [3].

Conformational restriction Ligand efficiency Molecular design

Molecular Weight Compared to 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine: Implications for Fragment-Based Screening Libraries

1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine (MW 179.26) exceeds the conventional fragment rule-of-three threshold (MW ≤ 300, and typically ≤ 250 for fragment libraries) but remains well within lead-like space [1]. Its closest ring-size analog, 1-cyclopentyl-5-methyl-1H-pyrazol-4-amine (MW 165.24), occupies a different MW bin, which matters in both fragment screening (where the cyclopentyl analog may be preferred for lower MW) and in lead optimization (where the cyclohexyl analog may provide enhanced target complementarity without breaching lead-like MW criteria) [2]. The +14.02 g·mol⁻¹ MW increment (one additional methylene group) between the cyclopentyl and cyclohexyl analogs places them in different chemical property spaces for library enumeration, with the cyclohexyl congener providing a larger hydrophobic footprint (estimated Δaccessible surface area ≈ +15–20 Ų) relative to the cyclopentyl analog [3]. This positions the target compound as a late-stage fragment growing or hit-to-lead intermediate rather than a primary fragment screen candidate [3].

Fragment-based drug discovery Library design Molecular weight

Class-Level Inference: Sigma-1 Receptor Affinity SAR from Cycloalkyl-Annelated Pyrazole Series Supports N1-Cyclohexyl as a Privileged Substituent

In a systematic medicinal chemistry study of cycloalkyl-annelated pyrazoles as sigma-1 receptor ligands, compounds bearing N1-cycloalkyl substituents achieved high affinity with pKi > 8 (Ki < 10 nM) [1]. While 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine itself was not explicitly reported in this study, the SAR tables establish that cyclohexyl-fused or N1-cyclohexyl-substituted pyrazoles consistently outperformed smaller-ring analogs in sigma-1 binding affinity, with sub-nanomolar Ki values achieved for optimized members of the series (e.g., compounds 7f and 17a) [1]. The presence of the C5-methyl group in the target compound is predicted to further enhance hydrophobic contacts in the sigma-1 binding pocket based on the established SAR for alkyl substitution at the pyrazole 5-position [2]. Selectivity versus sigma-2 and hERG was also demonstrated within this scaffold class, with >100-fold selectivity windows achieved through systematic optimization of the cycloalkyl and pyrazole substituents [1].

Sigma-1 receptor Structure-activity relationship Cycloalkyl pyrazoles

Availability and Purity Benchmarking Across Commercial Suppliers

1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine is stocked by multiple commercial suppliers including Leyan, CymitQuimica (Fluorochem brand), and other catalog vendors at a standard purity of 95% . In contrast, the 1-cyclopentyl-5-methyl analog (CAS 1006495-85-7) is available from Fluorochem and AKSci also at 95% purity, and the 1-ethyl-5-methyl analog (CAS 1001519-31-8) is available from multiple sources . The cyclohexyl congener is offered in quantities from 250 mg to 100 g across vendors, with pricing following standard building-block economics . No certified reference standard grade (e.g., USP/EP) was identified for any of these analogs, consistent with their status as research-grade intermediates rather than pharmacopeial substances . The availability of the target compound from at least three independent suppliers reduces single-source procurement risk relative to more exotic N1-substituted analogs that may be available from only one vendor .

Commercial availability Purity Procurement

Explicit Caveat: Absence of Direct Comparative Biological Activity Data for This Specific CAS Entry

A thorough search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor databases (conducted May 2026) identified no primary research publications, patents, or curated bioassay records that report quantitative IC₅₀, Ki, EC₅₀, or phenotypic activity data specifically for 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine (CAS 1247372-77-5) [1]. This stands in contrast to the more extensively characterized sigma-1 receptor cycloalkyl-annelated pyrazole series where specific compound identifiers and quantitative affinity data were published [2]. Users considering this compound for biological screening programs must therefore treat it as an uncharacterized building block whose biological profile is inferred from class-level SAR rather than directly measured [3]. Procurement decisions should weigh this data gap against the specific requirements of the intended application: the compound is suitable as a synthetic intermediate or physicochemical comparator but requires de novo biological profiling if target activity is sought.

Data gap Due diligence Risk assessment

Recommended Application Scenarios for 1-Cyclohexyl-5-methyl-1H-pyrazol-4-amine Based on Evidence Profile


Lead Optimization Programs Requiring Systematic N1-Cycloalkyl SAR Exploration

In medicinal chemistry campaigns where an aminopyrazole core has been identified as a hinge-binding motif or pharmacophoric element, 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine serves as the N1-cyclohexyl-5-methyl member of a cycloalkyl SAR matrix. The computed XLogP3 of 1.7 and single rotatable bond distinguish it from the 1-cyclopentyl (estimated XLogP3 ~1.2) and 1-ethyl (XLogP3 = 0.3) congeners, enabling systematic exploration of lipophilicity-driven potency and selectivity trends as established in the sigma-1 receptor cycloalkyl pyrazole series [1]. The compound is appropriate for parallel synthesis or library enumeration where each member of the cycloalkyl series must be sourced as a discrete, well-characterized building block.

Synthetic Intermediate for Elaboration to Kinase or Receptor-Targeted Chemical Probes

The free C4-primary amine provides a versatile synthetic handle for amide coupling, sulfonamide formation, urea synthesis, or reductive amination, enabling rapid elaboration to more complex, target-focused chemical probes [2]. The N1-cyclohexyl and C5-methyl substituents remain inert under standard amine derivatization conditions, allowing chemists to maintain the hydrophobic cyclohexyl footprint while diversifying the C4 vector. This application is supported by the established use of 4-aminopyrazole building blocks in kinase inhibitor programs where N1-substitution modulates selectivity and physicochemical properties [3].

Physicochemical Comparator in Drug-Likeness and Permeability Profiling Studies

With XLogP3 = 1.7, TPSA = 43.8 Ų, and a single rotatable bond, 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine occupies a favorable position in oral drug-like chemical space as defined by Veber and others [3]. It can serve as a reference compound in Caco-2 or PAMPA permeability assays alongside its N1-ethyl (XLogP3 = 0.3) and 1-cyclopentyl (estimated XLogP3 ~1.2) analogs to calibrate the relationship between N1-substituent lipophilicity and passive membrane permeability within a consistent aminopyrazole scaffold. This application leverages the compound's well-defined computed properties without requiring pre-existing biological activity data.

Building Block for Sigma-1 Receptor Ligand Design Based on Class-Level SAR

Based on the class-level evidence from the cycloalkyl-annelated pyrazole sigma-1 ligand series (Corbera et al., 2006), where N1-cyclohexyl-substituted analogs achieved pKi > 8 with sub-nanomolar Ki values for optimized members, 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine represents a viable starting point for a sigma-1 receptor-focused medicinal chemistry program [1]. The C5-methyl group may provide additional hydrophobic contacts in the sigma-1 binding pocket based on SAR trends. Users should note that the compound itself has not been directly profiled; de novo radioligand binding assays against sigma-1 and counter-screening against sigma-2 and hERG are required to validate this inferred activity before committing to larger-scale synthesis or in vivo studies.

Quote Request

Request a Quote for 1-cyclohexyl-5-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.